REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][C:10]2[CH:15]=[CH:14][C:13]([O:16]C)=[CH:12][CH:11]=2)[N:4]=1.Br>O>[F:19][C:2]([F:1])([F:18])[C:3]1[N:4]=[C:5]([O:9][C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1
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Name
|
2-trifluoromethyl-6-(4-methoxyphenoxy)pyridine
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Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NC(=CC=C1)OC1=CC=C(C=C1)OC)(F)F
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux overnight
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Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=CC(=N1)OC1=CC=C(C=C1)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |